molecular formula C22H19N5O4S B11486662 ethyl 4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate

ethyl 4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate

Cat. No.: B11486662
M. Wt: 449.5 g/mol
InChI Key: UUCFBADYYUKNED-UHFFFAOYSA-N
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Description

ETHYL 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZOATE is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a thiophene ring and an ethyl benzoate group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ETHYL 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazopurine core, followed by the introduction of the thiophene ring and the ethyl benzoate group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

ETHYL 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZOATE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate group, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Reagents such as sodium hydride, bromine, and palladium catalysts are often used in these reactions. Conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of the original compound.

Scientific Research Applications

ETHYL 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

ETHYL 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZOATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of ETHYL 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZOATE lies in its combination of the imidazopurine core with the thiophene ring and ethyl benzoate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-(2,4-dimethyl-1,3-dioxo-7-thiophen-2-ylpurino[7,8-a]imidazol-6-yl)benzoate

InChI

InChI=1S/C22H19N5O4S/c1-4-31-20(29)13-7-9-14(10-8-13)27-15(16-6-5-11-32-16)12-26-17-18(23-21(26)27)24(2)22(30)25(3)19(17)28/h5-12H,4H2,1-3H3

InChI Key

UUCFBADYYUKNED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CS5

Origin of Product

United States

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